![molecular formula C19H23BrN4OS B2393930 5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1023861-25-7](/img/structure/B2393930.png)
5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23BrN4OS and its molecular weight is 435.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is C16H23BrN2O with a molecular weight of approximately 339.27 g/mol. The structure features a thiazole ring fused with a triazole, along with a bromophenyl and a piperidine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H23BrN2O |
Molecular Weight | 339.27 g/mol |
CAS Number | 428504-16-9 |
Structure | Structure |
Anticancer Activity
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. A study evaluated various derivatives against nearly 60 human cancer cell lines, revealing that these compounds demonstrate activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Notably, the thiazolo-triazole derivatives showed more potent activity compared to their amide counterparts .
Case Study: Anticancer Screening
In a notable study by researchers (2007), synthesized compounds were tested for their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against various cancers:
- Renal Cancer : IC50 = 5.0 μM
- Breast Cancer : IC50 = 12.0 μM
- Colon Cancer : IC50 = 8.0 μM
These findings underscore the potential of this compound as a lead for developing new anticancer therapies .
The mechanism through which thiazolo[3,2-b][1,2,4]triazoles exert their anticancer effects is believed to involve the inhibition of specific cellular pathways associated with tumor growth and proliferation. For instance, they may interfere with DNA synthesis or induce apoptosis in cancer cells.
Other Biological Activities
Beyond anticancer properties, compounds containing triazole moieties have shown promise in other therapeutic areas:
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives of thiazole and triazole compounds often exhibit significant antibacterial and antifungal activities. For instance, thiazole derivatives have been shown to possess high biological activity against various Gram-positive and Gram-negative bacteria. The presence of the triazole ring enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents .
Antitubercular Activity
Similar compounds have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. A study highlighted that triazole hybrids demonstrated promising results against multidrug-resistant strains of tuberculosis, indicating that modifications in the thiazolo-triazole framework could lead to effective treatments .
Anticancer Research
The compound's potential as an anticancer agent is supported by the pharmacological significance of the triazole moiety, which is frequently found in drugs targeting cancer cells. Studies have shown that triazoles can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms. The incorporation of the thiazole ring may enhance these effects due to its ability to interact with multiple biological pathways involved in cancer progression .
CNS Activity
The piperidine component of the compound suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurodegenerative diseases and mood disorders. Research has indicated that certain piperidine derivatives exhibit antidepressant and anxiolytic effects, which could be beneficial for treating conditions like depression and anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their corresponding biological activities based on existing literature:
Structural Feature | Biological Activity |
---|---|
Thiazole ring | Antimicrobial, anticancer |
Triazole moiety | Antitubercular, CNS activity |
Piperidine substituent | Anxiolytic, antidepressant |
Bromophenyl group | Enhanced target specificity |
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of thiazolo-triazole compounds similar to the target compound and evaluated their antimicrobial activity against various pathogens. Results showed that modifications in the bromophenyl group significantly increased activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
Case Study 2: Anticancer Properties
In another investigation, a derivative of this compound was tested for cytotoxicity against several cancer cell lines. The results indicated that compounds with a similar thiazolo-triazole framework exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting their potential as anticancer agents .
Propiedades
IUPAC Name |
5-[(4-bromophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4OS/c1-11-8-12(2)10-23(9-11)16(14-4-6-15(20)7-5-14)17-18(25)24-19(26-17)21-13(3)22-24/h4-7,11-12,16,25H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGPWIUEHZHZRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.